1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)-
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Overview
Description
3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an ethoxycarbonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base like pyridine.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a series of reactions, including alkylation and subsequent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The indole ring structure is known to interact with various biological targets, including proteins and nucleic acids, which can lead to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Methoxycarbonyl)-1H-indol-3-yl)propanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
3-(2-(Acetoxy)-1H-indol-3-yl)propanoic acid: Contains an acetoxy group instead of an ethoxycarbonyl group.
3-(2-(Hydroxy)-1H-indol-3-yl)propanoic acid: Features a hydroxy group in place of the ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in 3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
63158-58-7 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-(2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)13-10(7-8-12(16)17)9-5-3-4-6-11(9)15-13/h3-6,15H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
SAHLQESAZQTCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CCC(=O)O |
Origin of Product |
United States |
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